3,4-Dimethoxy-N-(4-methoxyphenyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
94026-99-0 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-13-7-4-11(5-8-13)16-12-6-9-14(18-2)15(10-12)19-3/h4-10,16H,1-3H3 |
InChI Key |
TZNBAUJHAPHHMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Established Reaction Pathways for Diarylamine and Related Aniline (B41778) Derivative Synthesis
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgwikipedia.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bidentate phosphine ligands and sterically hindered monodentate phosphine ligands have been developed to improve reaction rates and expand the substrate scope. nih.govnih.gov Common bases employed include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). libretexts.orgnih.gov
A notable application of this methodology is the synthesis of 2-(3,4-dimethoxyphenyl)-6-((4-methoxyphenyl)amino)-4H-chromen-4-one. preprints.org In this synthesis, the Buchwald-Hartwig amination was successfully employed to couple a brominated flavone (B191248) core with 4-methoxyaniline. preprints.org The reaction conditions for this transformation provide a strong precedent for the synthesis of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline from 3,4-dimethoxyaniline (B48930) and a suitable 4-methoxyphenyl (B3050149) halide. A representative reaction would involve the coupling of 3,4-dimethoxyaniline with 4-bromoanisole (B123540) or 4-iodoanisole.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd₂(dba)₃ | preprints.org |
| Ligand | XantPhos | preprints.org |
| Base | Cs₂CO₃ | nih.govpreprints.org |
| Solvent | Toluene | nih.govpreprints.org |
| Temperature | 80-110 °C | nih.govpreprints.org |
Condensation Reactions for Aniline Derivative Formation
Condensation reactions represent a classical and straightforward approach to forming C-N bonds, often involving the reaction of an amine with a carbonyl compound to form an imine (Schiff base), which can then be reduced to the corresponding amine. mdpi.combeilstein-journals.org This two-step process, known as reductive amination, is a widely used method for the synthesis of secondary and tertiary amines. arkat-usa.orgrsc.org
The initial condensation of an aniline with an aldehyde or ketone is typically catalyzed by an acid or base and often involves the removal of water to drive the reaction to completion. beilstein-journals.orgmagritek.com The subsequent reduction of the imine can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity and mild reaction conditions. mdpi.comredalyc.org
The synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline provides a relevant example of this methodology. mdpi.com In this procedure, p-anisidine (B42471) (4-methoxyaniline) is condensed with 4-(dimethylamino)benzaldehyde, and the resulting Schiff base is subsequently reduced with sodium borohydride to yield the final product. mdpi.com A similar strategy can be envisioned for the synthesis of this compound, where 3,4-dimethoxyaniline would be condensed with 4-methoxybenzaldehyde, followed by reduction of the intermediate imine.
| Step | Reagents and Conditions | Reference |
|---|---|---|
| Imine Formation | Aniline, Aldehyde, Methanol, Reflux | mdpi.com |
| Reduction | Sodium Borohydride, Methanol/Dichloromethane, Room Temperature | mdpi.com |
Friedel-Crafts Reaction-Based Synthesis of Aniline Triarylmethanes
The Friedel-Crafts reaction is a fundamental method for the formation of C-C bonds involving the alkylation or acylation of an aromatic ring. miracosta.eduyoutube.com In the context of aniline derivatives, this reaction can be employed to synthesize aniline-containing triarylmethanes. nih.govrsc.org This typically involves the reaction of an aniline with an aldehyde in the presence of a Brønsted or Lewis acid catalyst. nih.gov
A study on the synthesis of aniline-based triarylmethanes demonstrated the reaction of various anilines with aldehydes using a Brønsted acidic ionic liquid as a catalyst. nih.gov This protocol was successful for primary, secondary, and tertiary anilines, reacting with a range of aromatic aldehydes to produce the corresponding triarylmethanes in good to excellent yields. nih.gov While this method does not directly yield a diarylamine like this compound, it is a key established pathway for creating more complex aniline derivatives from aniline precursors.
Development of Novel and Efficient Synthetic Protocols for this compound
Metal-Free and Solvent-Free Methodologies
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of metal-free and solvent-free reaction conditions. nih.govrsc.org
One such example is the aforementioned synthesis of aniline-based triarylmethanes via a Friedel-Crafts reaction catalyzed by a Brønsted acidic ionic liquid. nih.govrsc.org This method proceeds under both metal- and solvent-free conditions, offering a greener alternative to traditional methods that often rely on metal catalysts and volatile organic solvents. nih.gov The reaction of anilines with aldehydes at 80 °C in the presence of the ionic liquid catalyst provided the desired triarylmethane products in high yields. nih.gov
Regioselective Synthesis and Functionalization Approaches
The regioselective functionalization of aromatic rings is a critical aspect of organic synthesis, allowing for the precise installation of substituents at desired positions. In the synthesis of unsymmetrical diarylamines like this compound, controlling the regioselectivity of the C-N bond formation is paramount.
The Buchwald-Hartwig amination, by its nature of coupling a specific aryl halide with an amine, offers excellent regiocontrol. Similarly, reductive amination provides a regioselective route by pre-forming an imine between a specific aniline and aldehyde.
For Friedel-Crafts type reactions, achieving high regioselectivity can be more challenging. However, a novel and highly regioselective Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145) has been reported. researchgate.net This method utilizes an aldehyde and triethylsilane as a reducing agent in the presence of trifluoroacetic acid to achieve para-alkylation with high selectivity. researchgate.net While this specific example leads to a C-alkylation rather than N-arylation, it highlights the potential for developing highly regioselective methods for the functionalization of dimethoxyaniline derivatives. The synthesis of unsymmetrical diaryl ethers with high regioselectivity has also been achieved using diaryliodonium tosylates, suggesting a possible avenue for the synthesis of unsymmetrical diarylamines. organic-chemistry.org
Scale-Up Considerations and Green Chemistry Principles
The industrial production of this compound, a diarylamine, necessitates careful consideration of both scalability and environmental impact. The transition from laboratory-scale synthesis to large-scale manufacturing presents numerous challenges, including maintaining yield and selectivity, managing heat and mass transfer, and ensuring cost-effectiveness and safety. numberanalytics.com Integrating green chemistry principles into this scale-up process is crucial for developing sustainable and economically viable production methods. numberanalytics.comrsc.org Key areas of focus include the selection of catalytic systems, choice of solvents, and process optimization to minimize waste and energy consumption.
Scale-Up Challenges and Strategies
The synthesis of diarylamines like this compound typically relies on cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. acsgcipr.orgnumberanalytics.com While effective at the lab scale, scaling these reactions introduces several complexities.
Key Scale-Up Challenges:
Catalyst Efficiency and Removal: Palladium catalysts, commonly used in Buchwald-Hartwig reactions, are expensive and have a high carbon footprint associated with their extraction and purification. acsgcipr.org On a large scale, ensuring low levels of palladium residue in the final product is a significant challenge that requires robust purification processes. acs.org
Reaction Conditions: Maintaining optimal reaction conditions, such as temperature and inert atmosphere, is more difficult in large reactors. numberanalytics.com Temperature gradients can lead to side reactions and decreased yield, while maintaining a strictly oxygen-free environment is critical as catalyst systems can be air-sensitive once activated.
Reagent Handling: The use of high-purity, dry reagents and anhydrous solvents is essential for success and must be managed carefully at an industrial scale.
To address these challenges, strategies such as process intensification are being explored. For instance, the development of continuous flow reactors for Buchwald-Hartwig aminations offers superior control over reaction parameters, excellent heat transfer, and the potential for on-stream catalyst recycling, thereby improving efficiency and safety. acs.org
Application of Green Chemistry Principles
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. su.se For the synthesis of this compound, these principles can be applied in several ways.
Catalyst Selection:
A primary focus of green chemistry in this context is the replacement of expensive and toxic heavy metal catalysts.
Base Metal Catalysis: There is a growing trend towards using more abundant and less toxic base metals. Copper-catalyzed Ullmann-type reactions represent a greener alternative to palladium-based systems. acsgcipr.orgchemistryviews.org Recent advancements have developed copper catalysts combined with specific ligands that allow these reactions to proceed under much milder conditions than traditional Ullmann chemistry. chemistryviews.org
Heterogeneous Catalysis: The use of supported catalysts, such as gold-palladium alloy nanoparticles on a titanium dioxide support (Au–Pd/TiO₂), offers significant advantages. These catalysts are truly heterogeneous, allowing for easy separation from the reaction mixture and reuse, which is both economically and environmentally beneficial. nih.gov
Metal-Free Reactions: Innovative, metal-free methods are emerging as highly sustainable alternatives. su.se One such approach involves a desulfinylative Smiles rearrangement, which proceeds under mild, metal-free conditions to produce diarylamines. nih.govacs.org Another method uses diaryliodonium salts, which are derived from common starting materials and are considered to have low toxicity, to achieve efficient diarylation with minimal waste. su.se
Solvent Selection:
The choice of solvent is a critical component of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. nsf.gov Historically, solvents like toluene, xylene, and 1,4-dioxane (B91453) have been used for amination reactions, but these are now recognized as hazardous. acsgcipr.org Research has identified greener alternatives that are effective for Buchwald-Hartwig cross-coupling reactions. nsf.gov
Table 1: Evaluation of Green Solvents for Buchwald-Hartwig Cross-Coupling
This table compares traditional solvents with greener alternatives based on performance and environmental considerations for reactions similar to the synthesis of this compound.
Process Optimization and Waste Reduction:
The principles of atom economy and waste minimization are central to green chemistry. su.se
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. su.se Metal-free cascade reactions using diaryliodonium salts, for example, are noted for their high atom economy. su.se
Process Intensification: As mentioned, continuous flow processes can significantly reduce waste and improve safety. The ability to recycle the catalyst in a continuous loop minimizes the amount of catalyst needed and reduces its concentration in waste streams. acs.org
Ecocatalysis: An innovative approach involves "ecocatalysis," where metals for catalysts are sourced through phytoremediation (the use of plants to extract metals from contaminated soil or water). researchgate.net This method not only provides an effective catalyst but also contributes to environmental cleanup, representing a truly circular economy approach. researchgate.net
By integrating these scale-up and green chemistry considerations, the synthesis of this compound can be transitioned from a laboratory procedure to an efficient, safe, and environmentally responsible industrial process.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR data, including chemical shifts, coupling constants, and integration for 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline, are not present in the surveyed literature. Conformational analysis, which would be derived from such data, is also unavailable.
Detailed ¹³C NMR chemical shift assignments for this compound could not be located in the available research.
Electronic Absorption and Emission Spectroscopy
Data regarding the electronic transitions, including maximum absorption wavelengths (λmax) from UV-Vis spectroscopy and any potential fluorescence emission spectra for this compound, is not documented in the searched sources. While the isomeric compound 4,4'-Dimethoxydiphenylamine (B142901) has been characterized by UV/Visible spectroscopy, this data cannot be substituted for the requested compound. nist.gov
Advanced Structural and Spectroscopic Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced structural elucidation and spectroscopic characterization of the compound this compound could not be located.
The requested detailed research findings for the following analytical methods for this specific molecule are not available in the public domain or peer-reviewed publications:
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Fluorescence and Photoluminescence Spectroscopy
Single Crystal X-ray Diffraction (SCXRD)
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
While data exists for isomers and related derivatives, such as 4-methoxy-N-(4-methoxyphenyl)aniline (also known as 4,4'-Dimethoxydiphenylamine) tcichemicals.comnih.gov and 3-Methoxy-N-(4-methoxyphenyl)aniline, tcichemicals.com the strict focus of this article is solely on this compound. Introducing data from other compounds would be scientifically inaccurate for this specific subject.
Similarly, spectroscopic information is available for potential precursors like 3,4-Dimethoxyaniline (B48930). However, without experimental data for the final product, a detailed analysis as per the requested outline cannot be constructed.
Therefore, the sections on UV-Vis absorption, fluorescence spectroscopy, single crystal X-ray diffraction, and mass spectrometry for this compound cannot be populated with the required scientifically accurate findings and data tables. Further empirical research is required to determine these specific properties for this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
Density Functional Theory (DFT) is a principal method in computational chemistry used to investigate the electronic structure of many-body systems. bldpharm.com It is based on the Hohenberg-Kohn theorems, which state that the energy of a system can be expressed as a functional of its electron density. bldpharm.com A common approach within DFT is the use of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. researchgate.net This method is widely used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. researchgate.net For a molecule like 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline, a DFT study would begin by optimizing the molecule's 3D geometry to find its most stable conformation (lowest energy state).
Frontier Molecular Orbital (HOMO-LUMO) Energy Level Analysis
Frontier Molecular Orbital (FMO) theory is a critical framework for assessing the reactivity and kinetic stability of a molecule. physchemres.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile. mdpi.com
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile. mdpi.com
The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). A small energy gap implies that the molecule can be polarized easily and is generally more chemically reactive and has higher biological activity. physchemres.orgnih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. nih.gov For this compound, analysis of the HOMO and LUMO energy levels would reveal its electron-donating and accepting capabilities and provide a quantitative measure of its chemical reactivity.
| Parameter | Description | Significance for Reactivity |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |
| ΔE (Gap) | E_LUMO - E_HOMO | A smaller gap suggests higher reactivity and polarizability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. rsc.org It is plotted on the surface of the molecule's electron density, using a color scale to represent the electrostatic potential. nih.gov
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. nih.gov
Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. rsc.org
Green Regions: These areas represent neutral or near-zero potential.
For this compound, an MEP map would identify the electron-rich oxygen and nitrogen atoms as likely sites for electrophilic interaction, while also highlighting any electron-poor regions available for nucleophilic attack. This provides a clear picture of the molecule's reactive sites. sigmaaldrich.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. rsc.org NBO analysis is used to understand delocalization effects, such as hyperconjugation and resonance, by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). rsc.orgrsc.org The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger electronic delocalization, which contributes to the molecule's stability. rsc.org For the target molecule, NBO analysis would quantify the resonance within the phenyl rings and the electronic interactions involving the methoxy (B1213986) and amine groups.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical structures, including atoms and bonds, based on the topology of the electron density. tcichemicals.com This method partitions a molecule into atomic basins, each containing one nucleus that acts as an attractor for the electron density. tcichemicals.com The analysis focuses on critical points in the electron density where the gradient is zero. A bond critical point (BCP) found between two nuclei indicates the presence of a bond path, providing a rigorous definition of a chemical bond. tcichemicals.com QTAIM allows for the calculation of atomic properties and the characterization of bond strength and type (e.g., covalent vs. ionic).
Fukui Function and Reactivity Descriptors
The Fukui function is a local reactivity descriptor derived from DFT that helps predict which atoms in a molecule are most likely to undergo electrophilic or nucleophilic attack. It measures the change in electron density at a specific point when the total number of electrons in the system changes. This analysis identifies the most reactive sites with greater precision than MEP maps alone. Different forms of the Fukui function are calculated to predict sites for:
Nucleophilic attack (f+) : Where an electron is added.
Electrophilic attack (f-) : Where an electron is removed.
Radical attack (f0) : The average of the two.
By calculating these indices for each atom in this compound, one could pinpoint the exact atoms most susceptible to different types of chemical reactions.
Ab Initio Quantum Chemical Calculations and Basis Set Selection
Ab initio (Latin for "from the beginning") quantum chemical calculations are methods that solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. Hartree-Fock (HF) is the simplest ab initio method, while more advanced and accurate methods include Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. bldpharm.com
The accuracy of any ab initio or DFT calculation is highly dependent on the basis set used. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for electrons far from the nucleus and in bonding regions, but at a higher computational cost.
Commonly used basis sets include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.net
6-31G : A split-valence basis set.
(d,p) : Polarization functions added to heavy atoms (d) and hydrogen atoms (p) to allow for more flexible orbital shapes.
++ : Diffuse functions added to both heavy and hydrogen atoms, which are important for describing anions and weak interactions.
The selection of an appropriate method (like B3LYP or MP2) and a suitable basis set (like 6-311++G(d,p)) is a crucial first step in any computational study to ensure a balance between accuracy and computational expense. researchgate.netnih.gov
Theoretical Modeling of Molecular Interactions and Conformational Landscapes
Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the three-dimensional structure and conformational flexibility of molecules like this compound. The conformational landscape of this molecule is primarily defined by the torsional angles between the two phenyl rings and the central nitrogen atom, as well as the orientation of the methoxy groups.
Computational studies on analogous diphenylamine (B1679370) structures reveal that the molecule is not planar. The phenyl rings are typically twisted out of the plane of the C-N-C bond to minimize steric hindrance. For the related compound 4,4'-dimethoxydiphenylamine (B142901), the two phenyl rings are situated at a significant dihedral angle to each other. This twisting is a common feature in diarylamines and influences the electronic communication between the aromatic systems.
The presence of four methoxy groups introduces additional degrees of freedom. The orientation of the methyl groups relative to the phenyl rings (either in-plane or out-of-plane) can lead to multiple local energy minima on the potential energy surface. Studies on similar methoxy-substituted aromatic compounds, such as 2,3,3′,4′-tetramethoxy-trans-stilbene, have shown that the reorientational dynamics of these methoxy groups are a key aspect of the molecule's internal mobility. researchgate.net
Intermolecular interactions are also critical in determining the solid-state properties of the compound. Hirshfeld surface analysis performed on the similar 4,4-dimethoxy-1,1-biphenyl revealed the presence of H···H, C···H, and O···H interactions as significant contributors to the crystal packing. For this compound, it is expected that weak C-H···π interactions and hydrogen bonding involving the methoxy oxygen atoms and the amine hydrogen would play a crucial role in stabilizing the crystal lattice. In the crystal structure of 3,4-dimethoxyphenol, O-H···O interactions form distinct chains, highlighting the importance of methoxy groups in directing intermolecular assembly. nih.gov
A summary of key computed geometric parameters for a related diphenylamine is presented below, which can serve as an approximation for this compound.
| Parameter | Description | Typical Value (for related compounds) |
| C-N-C Bond Angle | The angle between the two phenyl rings and the central nitrogen. | ~125-130° |
| Phenyl Ring Dihedral Angle | The twist angle between the two aromatic rings. | ~30-50° |
| C-O-C Bond Angle (methoxy) | The bond angle within the methoxy substituent. | ~117-118° |
| C-N Bond Length | The length of the bond between the nitrogen and a phenyl carbon. | ~1.40-1.42 Å |
Computational Prediction of Spectroscopic Signatures and Non-Linear Optical Properties
Computational methods are instrumental in predicting and interpreting the spectroscopic characteristics of novel compounds. For this compound, DFT and time-dependent DFT (TD-DFT) calculations can be employed to simulate its infrared (IR), Raman, and UV-Vis spectra.
The vibrational spectra (IR and Raman) are determined by the molecular geometry and bonding. Theoretical calculations on related aniline (B41778) derivatives have been shown to accurately reproduce experimental vibrational frequencies. mdpi.com For the target molecule, characteristic vibrational modes would include N-H stretching, C-N stretching, aromatic C-H stretching, and the asymmetric and symmetric stretching of the C-O-C bonds in the methoxy groups.
The electronic absorption spectrum, predicted by TD-DFT, is influenced by the electronic transitions between molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In diarylamine systems, the HOMO is typically localized on the nitrogen atom and the phenyl rings, while the LUMO is distributed over the aromatic systems. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the electronic excitation energy and influences the color and photophysical properties of the compound. For the structurally similar 4,4-dimethoxy-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV.
Furthermore, computational studies on phenylamine derivatives suggest that this compound may exhibit significant non-linear optical (NLO) properties. nih.gov NLO materials are of great interest for applications in photonics and optoelectronics. frontiersin.org The NLO response is related to the molecular hyperpolarizability (β), which can be calculated using quantum chemical methods. In many organic NLO materials, a donor-π-acceptor (D-π-A) architecture enhances the NLO response. In the case of this compound, the electron-donating methoxy groups and the nitrogen atom act as a strong donor system. The presence of electron-donating groups tends to increase the hyperpolarizability. Computational studies on triphenylamine-dicyanovinylene systems have demonstrated that modifying the donor and π-conjugated linker can significantly enhance the NLO properties. frontiersin.org
Below is a table of predicted electronic and NLO properties for a representative donor-substituted diarylamine, which serves as an illustrative example.
| Property | Description | Predicted Value (Illustrative) |
| λmax (nm) | Wavelength of maximum absorption in the UV-Vis spectrum. | ~300-350 nm |
| Egap (eV) | Energy gap between the HOMO and LUMO. | ~4.0-4.5 eV |
| μ (Debye) | Ground state dipole moment. | ~2-4 D |
| β (a.u.) | First hyperpolarizability (a measure of NLO activity). | 103 - 104 a.u. |
In Silico Approaches for Intermolecular Recognition and Packing
Understanding how molecules recognize each other and pack in the solid state is crucial for crystal engineering and materials design. In silico methods can predict the most stable crystal structures and analyze the intermolecular forces governing crystal packing.
For this compound, computational approaches can be used to generate and rank plausible crystal structures based on their lattice energies. These calculations take into account van der Waals forces, electrostatic interactions, and hydrogen bonding. The crystal structure of the related 4,4'-dimethoxydiphenylamine has been reported to belong to the C 2 c b space group. nih.gov
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. frontiersin.org This method maps the close contacts between neighboring molecules. For the target compound, the Hirshfeld surface would likely reveal a high proportion of H···H contacts, which is typical for organic molecules. Additionally, C-H···O and C-H···π interactions would be evident, highlighting the role of the methoxy groups and aromatic rings in the crystal packing. The analysis of these interactions provides insight into the stability and polymorphism of the crystalline material.
The study of Schiff bases derived from 3,4-dimethoxybenzaldehyde (B141060) has also provided insights into how this substitution pattern influences molecular interactions and crystalline arrangements. neliti.comitera.ac.id These studies, along with those on other methoxy-substituted aromatics, form a basis for predicting the supramolecular assembly of this compound. mdpi.comacs.org
Chemical Reactivity and Mechanistic Studies
Reaction Mechanisms Involving the 3,4-Dimethoxy and 4-Methoxyphenyl (B3050149) Moieties
The reactivity of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is significantly influenced by the electron-donating nature of the methoxy (B1213986) groups. These groups, particularly those at the ortho and para positions, increase the electron density of the aromatic rings through resonance. This enhanced nucleophilicity makes the molecule susceptible to various chemical transformations.
In reactions such as N-methylation, the methoxy groups themselves can be utilized. For instance, lignin, which is rich in methoxy groups, has been used as a methylation agent for anilines in the presence of a catalyst system like LiI in an ionic liquid. rsc.orgnih.gov This suggests that under specific conditions, the methoxy groups on this compound could potentially participate in similar intramolecular or intermolecular methylation reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The directing effects of the substituents on the two aromatic rings of this compound are paramount in determining the outcome of electrophilic aromatic substitution (EAS) reactions. Both the amino group and the methoxy groups are activating, ortho-, para-directing groups. quora.comlibretexts.org This is due to their ability to donate lone pairs of electrons to the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. libretexts.orgoneclass.com
The activating strength of these groups generally follows the order: -NH2 > -OR. vaia.com Therefore, the aniline (B41778) ring is expected to be more reactive towards electrophiles than the methoxyphenyl ring. Within the 3,4-dimethoxyphenyl ring, the positions ortho and para to the amino group (positions 2, 6, and 4, with position 4 being occupied by the nitrogen) are activated. However, the existing methoxy groups will also influence the regioselectivity. The combined directing effects of the amino and methoxy groups will determine the final substitution pattern.
On the 4-methoxyphenyl ring, the methoxy group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The interplay of these directing effects can lead to a variety of substitution products, and the precise outcome will depend on the reaction conditions and the nature of the electrophile.
Oxidation and Reduction Chemistry of the Aniline Nitrogen
The aniline nitrogen in this compound is susceptible to both oxidation and reduction reactions. The electrochemical oxidation of amines is a well-studied process, driven by the presence of the lone pair of electrons on the nitrogen atom. nih.gov For diarylamines, oxidation can lead to the formation of radical cations, which can then undergo further reactions, such as coupling. nih.gov The presence of electron-donating methoxy groups is expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted diphenylamine (B1679370). rsc.org Computational studies on substituted anilines have shown a strong correlation between oxidation potential and the electronic properties of the substituents. rsc.orgumn.edu
The reduction of related nitroaromatic compounds is a common route to synthesizing anilines. youtube.comwikipedia.org While this compound already possesses the reduced amine functionality, further reduction is generally not a primary reaction pathway unless other reducible functional groups are present. However, the reverse reaction, the formation of such diarylamines from corresponding nitroarenes, often involves reductive amination processes. mdpi.com Various reagents, including metals like iron or zinc, and catalytic hydrogenation, are effective for the reduction of nitroarenes to anilines. youtube.comwikipedia.org The selective reduction of a nitro group in the presence of other functional groups is a key consideration in synthetic strategies. mdpi.comresearchgate.net
Investigation of Substituent Effects on Chemical Transformations
The substituents on this compound—three methoxy groups and an N-aryl group—exert profound electronic and steric effects on its chemical transformations.
The interplay of these electronic and steric factors is crucial in directing the outcome of various reactions, including electrophilic substitution, oxidation, and derivatization.
Derivatization and Functionalization Strategies for Novel Analogs
The synthesis of novel analogs of this compound can be achieved through various derivatization and functionalization strategies. Given the electron-rich nature of the molecule, electrophilic aromatic substitution reactions provide a direct route to introduce a wide range of functional groups onto the aromatic rings. rsc.org
Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, offer powerful tools for creating new C-N and C-C bonds. Strategies involving the use of diaryliodonium salts have been developed for the N-arylation of amines, which could be adapted to further functionalize the aniline nitrogen or to build the core diarylamine structure. nih.govchemrxiv.org
Ring-opening difunctionalization strategies have also emerged as a novel approach to synthesize complex and highly functionalized diarylamines. nih.gov These methods often involve the formation of a diarylammonium intermediate followed by a nucleophilic ring-opening, allowing for the introduction of diverse functionalities. chemrxiv.org Furthermore, the synthesis of related compounds, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, has been achieved through aza-Michael additions to chalcone (B49325) precursors, highlighting another potential avenue for creating complex derivatives. mdpi.com
The following table outlines potential derivatization reactions:
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted analog |
| Halogenation | Br₂/FeBr₃ | Bromo-substituted analog |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acylated analog |
| N-Alkylation | Alkyl halide/Base | N-alkylated analog |
| Buchwald-Hartwig Amination | Aryl halide/Pd catalyst | Triarylamine analog |
These strategies enable the systematic modification of the this compound scaffold, paving the way for the creation of novel compounds with tailored properties.
Photophysical and Electrochemical Properties
Absorption and Emission Characteristics and Their Solvent Dependence (Solvatochromism)
The interaction of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline with light is sensitive to the polarity of its surrounding solvent, a phenomenon known as solvatochromism. While specific absorption and emission maxima for this exact compound are not extensively documented in readily available literature, the behavior of closely related methoxy-substituted diarylamines and triarylamines provides valuable insights.
Generally, donor-acceptor substituted molecules exhibit a shift in their absorption and fluorescence emission spectra in response to solvent polarity. For instance, in donor-π-acceptor systems, the excited state often possesses a larger dipole moment than the ground state, leading to a red-shift (bathochromic shift) in emission spectra as solvent polarity increases. nih.govnih.gov In some cases, a negative solvatochromism is observed, where a bathochromic shift occurs with decreasing solvent polarity. nih.gov The methoxy (B1213986) groups on this compound act as electron-donating groups, influencing the electronic distribution and thus the molecule's response to different solvent environments.
Systematic studies on methoxy-trans-stilbene derivatives have shown that even slight changes in the substitution pattern of methoxy groups can significantly affect their photophysical behavior, though a simple correlation with the number or position of these groups is not always straightforward. rsc.org For diarylamino-π-carborane triads, the intramolecular charge-transfer emission displays large Stokes shifts in solvents of higher polarity. nih.gov
Table 1: Illustrative Solvatochromic Data for a Related Donor-Acceptor Substituted Phenylethynyltriphenylene
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 350 | 420 | 4895 |
| Toluene | 352 | 455 | 6535 |
| THF | 355 | 510 | 8560 |
| Acetonitrile | 353 | 550 | 9870 |
| DMSO | 358 | 580 | 10450 |
This table is illustrative and based on data for a different but structurally relevant compound to demonstrate the concept of solvatochromism. Specific data for this compound is not available.
Intramolecular Charge Transfer (ICT) Mechanisms
The electronic architecture of this compound, with its electron-donating methoxy groups and the nitrogen bridge, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. In such processes, electron density is redistributed from the donor part of the molecule (the methoxy-substituted aniline (B41778) rings) to the acceptor part. This charge redistribution leads to a highly polar excited state.
The efficiency and nature of ICT can be influenced by the molecular geometry and the surrounding solvent. For many donor-acceptor molecules, a twisted intramolecular charge transfer (TICT) state can form, where parts of the molecule twist relative to each other in the excited state. rsc.orgntu.edu.tw This twisting is often stabilized by polar solvents. The emission from such ICT states is typically characterized by a large Stokes shift and a high sensitivity to the solvent environment. nih.gov In some systems, both a locally excited (LE) emission and a TICT emission can be observed, with the relative intensity depending on the solvent polarity. ntu.edu.tw The presence of multiple donor groups, as in this compound, can lead to complex ICT behaviors. acs.org
Fluorescence Quenching and Energy Transfer Processes
The fluorescence of aromatic amines like this compound can be quenched by various molecules through different mechanisms, including electron transfer and energy transfer. rsc.orgnih.gov In an electron transfer quenching process, an excited fluorophore transfers an electron to or from a quencher molecule, leading to non-radiative decay. The efficiency of this process is dependent on the redox potentials of the fluorophore and the quencher.
Redox Behavior and Electrochemical Characterization
The electrochemical properties of this compound are defined by its ability to undergo oxidation and reduction reactions. These processes involve the transfer of electrons and are crucial for applications in electronic devices.
Cyclic voltammetry (CV) is a key technique used to study the redox behavior of molecules. For triarylamine derivatives, CV typically reveals one or more reversible or quasi-reversible oxidation waves, corresponding to the formation of a radical cation and then a dication. rsc.org The stability of these charged species is an important factor in the material's performance. The presence of electron-donating groups like methoxy groups generally lowers the oxidation potential, making the compound easier to oxidize. rsc.org The electrochemical behavior of substituted anilines has been shown to be influenced by the solvent and the nature of the electrode used. tcichemicals.com
The oxidation and reduction potentials of a molecule are directly related to the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. For triarylamines, the first oxidation potential is a good indicator of the HOMO energy level. Studies on triarylamine-based polyamides have shown that the introduction of methoxy groups lowers the oxidation potentials. rsc.org For instance, a triarylamine with a methoxy substituent exhibited lower oxidation potentials (E_ox1 = 0.77 V; E_ox2 = 1.07 V) compared to its unsubstituted counterpart. rsc.org
The electrochemical properties, such as oxidation and reduction potentials, are consistent with theoretical calculations of the electronic structure. nih.gov The HOMO-LUMO energy gap, which can be estimated from electrochemical data, is a critical parameter that influences the photophysical properties of the molecule.
Table 2: Representative Electrochemical Data for a Methoxy-Substituted Triarylamine
| Compound | E_onset (V) | E₁/₂ (V) | HOMO (eV) | LUMO (eV) | E_g (eV) |
| Methoxy-substituted Triarylamine | 0.30 | 0.44 | -4.80 | -2.10 | 2.70 |
This table is illustrative and based on data for a different but structurally relevant compound to demonstrate the correlation between electrochemical potentials and electronic structure. Specific data for this compound is not available.
Applications in Materials Science and Organic Electronics
Role as Hole-Transporting Materials (HTMs) in Optoelectronic Devices
In the architecture of many optoelectronic devices, such as perovskite solar cells and organic light-emitting diodes, the hole-transporting material (HTM) plays a critical role. The HTM facilitates the efficient extraction and transport of positively charged holes from the active layer to the electrode, a process vital for high device performance. The molecular design of an effective HTM typically incorporates electron-rich moieties to promote high hole mobility and appropriate energy levels to ensure efficient charge transfer at the interfaces.
Derivatives and structural analogs of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline, particularly those containing the di(4-methoxyphenyl)amine unit, have been investigated as promising HTMs. For instance, novel hole-transporting materials incorporating N,N-di(4-methoxyphenyl)aminophenyl units have been synthesized and have demonstrated notable performance in perovskite solar cells. In one study, a device utilizing such a material achieved a power conversion efficiency of 12.77% under standard illumination conditions, which is comparable to the performance of cells based on the widely used HTM, spiro-OMeTAD. researchgate.netnih.gov The presence of methoxy (B1213986) groups is known to be advantageous, as they can enhance the solubility of the material and favorably influence its charge transport properties. rsc.org
The efficiency of charge transport in organic semiconductors is intrinsically linked to their molecular structure. For hole-transporting materials, key factors include the degree of π-conjugation, the planarity of the molecule, and the intermolecular interactions in the solid state. The methoxy groups in this compound and its derivatives play a crucial role in modulating these properties. They act as electron-donating groups, which increases the highest occupied molecular orbital (HOMO) energy level, a critical parameter for matching the energy levels of the perovskite active layer and ensuring efficient hole extraction.
Furthermore, the propeller-like structure of the triphenylamine (B166846) core, which is a feature of related molecules, can influence the material's film-forming properties and thermal stability. mdpi.com The strategic placement of methoxy groups can enhance molecular coplanarity and intramolecular charge delocalization, which are beneficial for accelerating hole transport. mdpi.com For example, in a series of oligomer HTMs based on a dibenzofuran (B1670420) core, the incorporation of p-methoxyaniline bridges led to the formation of additional triphenylamine-like propeller structures, resulting in denser films and improved hole mobility. mdpi.comresearchgate.net
The performance of an optoelectronic device is not solely dependent on the intrinsic properties of the individual molecules but is also heavily influenced by the morphology of the thin films. A uniform, pinhole-free film with good interfacial contact is essential for preventing charge recombination and ensuring efficient device operation. The solvent used for processing the HTM layer can significantly impact the resulting film morphology. mdpi.com
Potential in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
The fundamental properties that make this compound and its derivatives suitable as HTMs in perovskite solar cells also underscore their potential in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In OPVs, the HTM facilitates the collection of holes at the anode, while in OLEDs, it ensures the efficient injection and transport of holes into the emissive layer.
The development of efficient and stable HTMs is a key area of research for advancing both OPV and OLED technologies. The tunability of the electronic properties of molecules like this compound through synthetic modification makes them attractive candidates for these applications.
Exploration for Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. While much of the focus on diarylamine derivatives has been on their hole-transporting properties, their semiconducting nature also makes them of interest for OFET applications.
The development of new organic semiconductors with high mobility, a large on/off ratio, low threshold voltage, and high stability is crucial for the advancement of OFETs. nih.gov The relationship between the chemical structure of the organic material and the resulting transistor characteristics is a central theme in this field of research. nih.gov Although specific studies on the use of this compound in OFETs are limited, the broader class of arylamine compounds is actively being explored.
Design and Synthesis for Nonlinear Optical (NLO) Applications
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is the foundation for a range of technologies including optical switching, frequency conversion, and optical limiting. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.
The structure of this compound, with its electron-rich methoxy-substituted phenyl rings and the diarylamine nitrogen, suggests potential for NLO applications. The delocalization of electrons across the molecule can lead to a large third-order optical nonlinearity. Phthalocyanines substituted with 3,4,5-trimethoxy phenyl groups have been investigated for their third-order NLO properties, demonstrating the potential of methoxy-functionalized aromatic systems in this field. researchgate.net These related studies suggest that a detailed investigation into the NLO properties of this compound could be a fruitful area of research.
Application as Building Blocks in Organic Cages and Frameworks
Porous organic cages (POCs) are a class of materials constructed from discrete molecular units that assemble to form a porous solid. chimia.chresearchgate.netrsc.org These materials are of interest for applications in gas storage and separation, catalysis, and sensing. The synthesis of POCs often relies on dynamic covalent chemistry, where building blocks with specific geometries and functionalities are reacted to form the cage structure. chimia.chnih.gov
Amines are common building blocks in the synthesis of imine-based POCs. chimia.ch The reaction of a di- or tri-functional amine with a corresponding aldehyde leads to the formation of a cage structure. Given that this compound contains a secondary amine group, it could potentially be functionalized to act as a building block for the synthesis of novel POCs. The methoxy groups could impart specific properties to the resulting cage, such as influencing its solubility or its interaction with guest molecules. The systematic synthesis of large porous organic cages has been demonstrated to be achievable through strategies that control the steric hindrance of the building blocks. chemrxiv.org
A Review of the Supramolecular Chemistry and Intermolecular Interactions of this compound
An extensive review of scientific literature and chemical databases indicates a significant gap in research concerning the supramolecular chemistry of This compound . While this compound is utilized as a building block in organic synthesis, detailed investigations into its specific host-guest chemistry, the nuanced characteristics of its non-covalent interactions, and its self-assembly behavior are not presently available in published studies.
The following sections address the specific areas of inquiry outlined for this review. Each section will reflect the current status of research, which is a notable absence of specific data for the target compound.
Supramolecular Chemistry and Intermolecular Interactions
Methodologies for Probing Host-Guest Interactions (e.g., In Situ FTIR Spectroscopy)
Understanding the dynamics and thermodynamics of host-guest interactions is crucial for designing functional supramolecular systems. A variety of techniques are employed for this purpose, with in situ Fourier Transform Infrared (FTIR) spectroscopy emerging as a particularly powerful tool. nih.govrsc.org This method allows for the real-time monitoring of molecular vibrations during a binding event, providing both structural and quantitative data. calvin.edu
In situ FTIR spectroscopy offers several advantages over other common techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. It benefits from a much shorter timescale, which can reveal dynamic conformational changes in the host or guest that would otherwise be averaged out in NMR measurements. nih.govresearchgate.net Furthermore, the technique requires minimal sample preparation and can be performed without the need for expensive deuterated solvents. rsc.orgcalvin.edu
The core principle of an in situ FTIR titration involves continuously monitoring the IR spectrum of a host solution as a guest solution is incrementally added. The binding of the guest to the host perturbs the electronic environment of the host's functional groups, leading to measurable shifts in their vibrational frequencies. For a diarylamine like this compound acting as a guest, its interaction with a host molecule (e.g., a macrocycle) would likely alter the N-H stretching frequency due to hydrogen bond formation.
Key insights from in situ FTIR studies include:
Direct Observation of Binding: Changes in the vibrational modes of specific functional groups (e.g., N-H, C=O, C-D) provide direct evidence of their involvement in the host-guest interaction. calvin.edu
Dynamic Structural Information: The technique can capture transient or unsymmetrical host-guest conformations that exist prior to reaching the ideal binding state. nih.govresearchgate.net
Thermodynamic Data: By analyzing the spectral changes as a function of guest concentration, one can construct binding isotherms. Global fitting of the absorbance changes across multiple wavenumbers provides a robust method for calculating the association constant (Kₐ), which quantifies the strength of the host-guest interaction. nih.govrsc.org
The table below illustrates hypothetical data from an in situ FTIR titration experiment where this compound (the guest) is titrated into a solution of a macrocyclic host. The focus is on the change in absorbance of the host's carbonyl (C=O) stretch, which is involved in binding the guest's N-H group.
| Guest Concentration (mM) | Absorbance at Host C=O (Free) | Absorbance at Host C=O (Bound) |
| 0.0 | 0.50 | 0.00 |
| 0.2 | 0.45 | 0.05 |
| 0.4 | 0.40 | 0.10 |
| 0.6 | 0.35 | 0.15 |
| 0.8 | 0.30 | 0.20 |
| 1.0 | 0.25 | 0.25 |
| 2.0 | 0.12 | 0.38 |
| 5.0 | 0.02 | 0.48 |
This approach has been successfully used to measure Kₐ values for various host-guest systems, including those that interact primarily through hydrogen or halogen bonding. nih.govcalvin.edu The ability to directly observe how these interactions impact the bonding within the individual molecules makes in situ FTIR spectroscopy an invaluable tool for expanding the toolbox of supramolecular chemistry. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
